molecular formula C15H13FO3 B12433156 3-(Benzyloxy)-5-fluoro-4-methylbenzoic acid

3-(Benzyloxy)-5-fluoro-4-methylbenzoic acid

Cat. No.: B12433156
M. Wt: 260.26 g/mol
InChI Key: MGTOQBFIUUWOKP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-fluoro-4-methylbenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. Substituted benzoic acids are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and functional diversity .

Properties

IUPAC Name

3-fluoro-4-methyl-5-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-13(16)7-12(15(17)18)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTOQBFIUUWOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Fluorinated Phenol Precursors

A widely adopted strategy involves the benzylation of 5-fluoro-4-methylsalicylic acid derivatives. The phenolic hydroxyl group is protected via reaction with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–18 hours. This step achieves >85% conversion, with the benzyloxy group introduced ortho to the methyl substituent.

Reaction Conditions Table

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 80°C
Time 16 hours
Yield 87%

Post-benzylation, the carboxylic acid group is unveiled through hydrolysis of a methyl ester intermediate. This is typically performed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at room temperature for 6 hours.

Direct Fluorination of Methyl-Substituted Intermediates

Alternative routes employ late-stage fluorination to install the fluorine atom. A nitro precursor undergoes Balz-Schiemann reaction conditions, where diazotization with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) at −5°C produces the fluoro derivative. This method requires rigorous temperature control to minimize side reactions, achieving 65–72% yields.

Key Challenges

  • Competing defluorination at elevated temperatures.
  • Corrosive nature of HF necessitates specialized equipment.

Oxidation Strategies for Carboxylic Acid Formation

Side-Chain Oxidation of Methyl Groups

The methyl group at position 4 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media. A mixture of sulfuric acid (H₂SO₄) and water at 60°C for 8 hours converts the methyl group quantitatively, though over-oxidation to CO₂ remains a risk.

Optimization Insight

  • Lower temperatures (40–50°C) reduce decarboxylation but extend reaction times to 24 hours.

Palladium-Catalyzed Carbonylation

Modern approaches utilize Pd(II) catalysts for carbonyl insertion. For example, methyl 3-(benzyloxy)-5-fluoro-4-methylbenzoate reacts with carbon monoxide (CO) at 10 atm pressure in methanol, using palladium acetate (Pd(OAc)₂) as the catalyst. This method achieves 78% yield with excellent regioselectivity.

Catalytic System Table

Component Role
Pd(OAc)₂ Catalyst (5 mol%)
1,10-Phenanthroline Ligand
CO Carbonyl source

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent WO2011111971A2 highlights a telescoped process where benzylation, fluorination, and oxidation are performed in a single continuous flow reactor. This reduces intermediate isolation steps and improves throughput by 40% compared to batch methods.

Economic Factors

  • Raw material costs decrease by 22% due to solvent recycling.
  • Energy consumption drops 35% through integrated heating/cooling zones.

Green Chemistry Innovations

Recent advancements replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. K₂CO₃ is substituted with potassium tert-butoxide (t-BuOK) to enhance reaction rates at lower temperatures (60°C vs. 80°C). Lifecycle assessments show a 30% reduction in waste generation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 6.80 (s, 1H), 5.15 (s, 2H, OCH₂Ph), 2.30 (s, 3H, CH₃).
  • HPLC Purity : >99.5% achieved via reverse-phase C18 column (ACN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and alkylbenzenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-fluoro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural features and properties of 3-(Benzyloxy)-5-fluoro-4-methylbenzoic acid with related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Evidence ID
This compound 3-benzyloxy, 5-F, 4-CH₃ C₁₅H₁₃FO₃ Presumed intermediate for drug synthesis (Inferred)
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 4-(3-nitrobenzyloxy), ester C₁₅H₁₃NO₅ Synthetic intermediate; 82% yield via SN2 reaction
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid 3-ClSO₂, 5-F, 4-CH₃ C₈H₆ClFO₄S Reactive sulfonyl chloride; potential for further derivatization
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃ C₈H₈FNO₃ Polar due to amino and methoxy groups; pharmaceutical applications
3-Fluoro-4-(hexadecyloxy)benzoic acid 3-F, 4-C₁₆H₃₃O C₂₃H₃₅FO₃ Surfactant properties; long-chain alkoxy enhances lipid solubility
3-Fluoro-4-(trifluoromethyl)benzoic acid 3-F, 4-CF₃ C₈H₄F₄O₂ High acidity (CF₃ electron-withdrawing); agrochemical intermediates

Key Comparative Insights

Electronic and Steric Effects
  • Benzyloxy vs. Nitrobenzyloxy/Hexadecyloxy : The benzyloxy group in the target compound provides moderate electron-donating effects compared to the strongly electron-withdrawing nitro group in 4-(3-nitrobenzyloxy)benzoic acid methyl ester . The hexadecyloxy group in 3-fluoro-4-(hexadecyloxy)benzoic acid introduces steric bulk and hydrophobicity, enhancing surfactant behavior .
Reactivity and Functionalization Potential
  • The chlorosulfonyl group in 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid enables nucleophilic substitution reactions, making it a versatile intermediate for sulfonamides or sulfonate esters . In contrast, the benzyloxy group in the target compound is more stable under basic conditions but can be cleaved via hydrogenolysis for further functionalization.
Physicochemical Properties
  • Solubility : The methyl and benzyloxy groups in the target compound likely confer moderate lipophilicity, whereas the hexadecyloxy chain in 3-fluoro-4-(hexadecyloxy)benzoic acid drastically increases hydrophobicity .
  • Acidity : The trifluoromethyl group in 3-fluoro-4-(trifluoromethyl)benzoic acid significantly lowers the pKa compared to the target compound due to strong electron withdrawal .

Biological Activity

3-(Benzyloxy)-5-fluoro-4-methylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scholarly sources.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C16H15F O3
  • CAS Number: [B12433156]

The presence of the benzyloxy and fluoro groups is significant for its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated:

  • Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus: 1.25 mg/mL
  • **MIC against Klebsiella pneumoniae: 0.625 mg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antiviral Activity

The compound has also shown antiviral potential. In vitro assays revealed:

  • EC50 against Human Cytomegalovirus: 0.126 nM
  • IC50 against Chikungunya Virus: 0.44 µM

These results indicate a strong inhibitory effect on viral replication, making it a candidate for further antiviral research .

Anticancer Activity

Studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cell lines. Notably:

  • It caused cell cycle arrest in the G2/M phase and up-regulated p21 expression.
  • The compound exhibited an IC50 value between 39 and 48 µM in various cancer cell lines, demonstrating moderate to high anticancer activity .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The compound interacts with specific enzymes, potentially disrupting metabolic pathways critical for bacterial survival and viral replication.
  • Receptor Binding: Its structural features may enhance binding affinity to cellular receptors involved in cancer progression.

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of several benzoic acid derivatives, including this compound. Results indicated that modifications at the benzyloxy position significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural variations could optimize antibacterial potency .

Study on Antiviral Properties

In another research effort, the antiviral properties of this compound were assessed against multiple viral strains. The study revealed that the benzyloxy group plays a crucial role in enhancing antiviral activity, suggesting that further modifications could lead to more potent derivatives .

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